4-(6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
Description
The exact mass of the compound 4-(6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is 358.21172409 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[6-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-14-16(15(2)26-21-14)13-22-5-7-23(8-6-22)17-3-4-18(20-19-17)24-9-11-25-12-10-24/h3-4H,5-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJSWLPKQYOPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 330.45 g/mol
- LogP (XLogP3) : 0.7
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 7
- Rotatable Bond Count : 6
This structure suggests a significant potential for interaction with biological targets due to the presence of multiple heteroatoms and functional groups.
Pharmacological Profile
Research indicates that compounds similar to 4-(6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine exhibit various biological activities:
- Antidepressant Activity : Some piperazine derivatives have shown promise as antidepressants by modulating neurotransmitter levels in the brain. A study indicated that certain piperazine compounds could inhibit human acetylcholinesterase, potentially leading to increased levels of acetylcholine, which is beneficial in treating depression and cognitive disorders .
- Antitumor Activity : The pyridazine and oxazole moieties present in the compound have been linked to antitumor effects. For instance, derivatives containing these structures have demonstrated cytotoxic activity against various cancer cell lines .
- Neuroprotective Effects : The ability of similar compounds to inhibit amyloid peptide aggregation suggests potential applications in neurodegenerative diseases like Alzheimer's . This neuroprotective effect may be attributed to the compound's ability to interact with specific protein targets.
Study on Hemorheological Activity
A recent study highlighted the hemorheological properties of a related compound, demonstrating its efficacy comparable to established angioprotective agents like pentoxifylline. The study utilized various assays to evaluate blood viscosity and flow properties, indicating that modifications in the molecular structure can enhance these properties significantly .
Virtual Screening and Molecular Docking
A virtual screening study focused on piperazine derivatives revealed promising interactions at the peripheral anionic site of human acetylcholinesterase. Compounds with similar structural features to the target molecule showed potential as therapeutic agents for cognitive disorders . The docking studies provided insights into binding affinities and interaction patterns that could be exploited for drug design.
Synthesis Methods
The synthesis of compounds in this class typically involves multi-step reactions, often starting from readily available precursors such as cytisine or other alkaloids. For instance:
- Starting Materials : Commonly used starting materials include piperazine derivatives and oxazole-containing compounds.
- Reagents : Reagents such as chlorosulfonic acid and pyridine are frequently employed to facilitate reactions under controlled conditions.
- Characterization Techniques : Structural confirmation is achieved through techniques like NMR spectroscopy and mass spectrometry, ensuring that the desired products are obtained with high purity .
Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antidepressant | Piperazine derivatives | Inhibition of acetylcholinesterase |
| Antitumor | Pyridazine derivatives | Cytotoxicity against cancer cell lines |
| Neuroprotection | Oxazole-containing compounds | Inhibition of amyloid aggregation |
| Hemorheological | Modified alkaloids | Improved blood flow and viscosity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
